5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1446282-10-5
VCID: VC2768454
InChI: InChI=1S/C10H12N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-3H,4-6,11H2,(H,12,13)
SMILES: C1CNC(=O)C2=CC=CC(=C21)CN
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one

CAS No.: 1446282-10-5

Cat. No.: VC2768454

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one - 1446282-10-5

Specification

CAS No. 1446282-10-5
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 5-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C10H12N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-3H,4-6,11H2,(H,12,13)
Standard InChI Key CDYUOFPONXGQTN-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=CC=CC(=C21)CN
Canonical SMILES C1CNC(=O)C2=CC=CC(=C21)CN

Introduction

Chemical Structure and Properties

Structural Features

5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one contains a partially saturated isoquinoline ring system with specific modifications. The structure consists of a benzene ring fused to a partially reduced six-membered heterocyclic ring containing a nitrogen atom. The compound features a carbonyl group at position 1, which creates an amide functionality when connected to the nitrogen at position 2. The aminomethyl substituent at position 5 provides an additional functional group that significantly contributes to the compound's biological activity profile and chemical reactivity.

The structural configuration of 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one enables it to interact with various biological targets through hydrogen bonding, ionic interactions, and other non-covalent forces. The presence of both basic (amine) and hydrogen bond accepting (carbonyl) groups creates a pharmacophore pattern that may be recognized by specific receptors or enzymes.

Chemical Identifiers and Nomenclature

For research purposes and database cross-referencing, 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one is associated with several chemical identifiers:

IdentifierValueSource
CAS Number1446282-10-5
PubChem CID101043529
IUPAC Name5-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one
InChIInChI=1S/C10H12N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-3H,4-6,11H2,(H,12,13)
InChIKeyCDYUOFPONXGQTN-UHFFFAOYSA-N
SMILESC1CNC(=O)C2=CC=CC(=C21)CN

These identifiers ensure accurate referencing of the compound across chemical databases and research literature, facilitating information retrieval and compound authentication in research settings.

Research Applications and Future Directions

Current Research Applications

5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one serves as a valuable scaffold in medicinal chemistry due to its structural features and potential biological activities. Current research applications may include:

  • Use as a building block for the synthesis of more complex molecules with enhanced biological activities

  • Structure-activity relationship studies to identify optimal substitution patterns

  • Development of focused libraries for screening against specific therapeutic targets

  • Exploration of its potential as a pharmacophore in drug discovery programs

The compound's structural versatility makes it an attractive starting point for various medicinal chemistry investigations.

Future Research Directions

Future research on 5-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one might focus on several promising areas:

  • Detailed mechanistic studies to elucidate its precise biological targets and modes of action

  • Development of optimized synthetic routes to improve yield and purity

  • Design and synthesis of derivatives with enhanced potency, selectivity, or pharmacokinetic properties

  • Exploration of potential applications beyond the current therapeutic areas, such as neurodegenerative diseases or metabolic disorders

  • Computational studies to predict binding interactions and guide structure optimization

These research directions could expand our understanding of the compound's potential and lead to the development of novel therapeutic agents based on this scaffold.

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